molecular formula C8H6F2O3 B12963351 (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid

Cat. No.: B12963351
M. Wt: 188.13 g/mol
InChI Key: BMZWDQNFSCPFCG-ZETCQYMHSA-N
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Description

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a hydroxyacetic acid moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,6-difluorobenzaldehyde.

    Reaction with Glycine: The starting material undergoes a reaction with glycine in the presence of a suitable catalyst to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of advanced catalytic processes can enhance the efficiency of the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives.

Scientific Research Applications

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluorophenyl)acetic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.

    2-(2,6-Difluorophenyl)ethanol: Contains an alcohol group instead of a hydroxyacetic acid moiety.

    2-(2,6-Difluorophenyl)propanoic acid: Has a propanoic acid group, resulting in different biological and chemical behavior.

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

(2S)-2-(2,6-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1

InChI Key

BMZWDQNFSCPFCG-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](C(=O)O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)O)F

Origin of Product

United States

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